molecular formula C21H26O4 B564676 Canniprene CAS No. 70677-47-3

Canniprene

Cat. No.: B564676
CAS No.: 70677-47-3
M. Wt: 342.435
InChI Key: NGQFSSVGVDXEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Canniprene, a unique isoprenylated bibenzyl found in Cannabis sativa, primarily targets the 5-lipoxygenase (5-LO) enzyme . This enzyme plays a crucial role in the inflammatory response pathway . Additionally, this compound has been shown to interact with the main protease (Mpro) of SARS-CoV-2, disrupting virus replication .

Mode of Action

This compound inhibits the 5-LO enzyme in a concentration-dependent manner . This inhibition outperforms the 5-LO inhibitor medication zileuton . By inhibiting 5-LO, this compound disrupts the production of inflammatory eicosanoids, which are signaling molecules involved in the body’s inflammatory response . In the context of viral infections, this compound disrupts the replication of viruses by interacting with the main protease (Mpro) of SARS-CoV-2 .

Biochemical Pathways

This compound affects the biochemical pathways involved in inflammation and viral replication. It inhibits the production of inflammatory eicosanoids via the 5-lipoxygenase pathway . It also affects the generation of prostaglandins via the cyclooxygenase/microsomal prostaglandin E2 synthase pathway . In the context of viral infections, it disrupts the SARS-CoV-2-ACE2 complex, thereby inhibiting viral replication .

Pharmacokinetics

As a general rule, these properties play a crucial role in drug discovery and chemical safety assessment . They determine the bioavailability of a compound and its potential risks to human health and the environment

Result of Action

The inhibition of 5-LO by this compound leads to a decrease in the production of inflammatory eicosanoids . This results in an anti-inflammatory effect, as these eicosanoids are key players in the body’s inflammatory response . In terms of viral infections, the disruption of the SARS-CoV-2-ACE2 complex by this compound inhibits the replication of the virus .

Action Environment

Environmental and agronomic factors can significantly influence the chemical composition and biological activity of cannabis extracts, including this compound . Factors such as temperature, humidity, light intensity, and soil composition can profoundly influence the growth and development of cannabis plants . Fluctuations in these environmental conditions can lead to significant alterations in the levels of cannabinoids, terpenoids, and other bioactive compounds present in the plant . Therefore, the action, efficacy, and stability of this compound can be influenced by these environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Canniprene can be synthesized through the prenylation of bibenzyl compounds. The reaction typically involves the use of a prenyl donor, such as prenyl bromide, in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide .

Industrial Production Methods: Industrial production of this compound involves the extraction of Cannabis sativa leaves followed by purification using high-performance liquid chromatography (HPLC). Supercritical fluid extraction (SFE) and solid-phase extraction (SPE) are also employed for large-scale isolation of this compound .

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions to form quinones and other oxidized derivatives.

    Reduction: Reduction of this compound can yield dihydro derivatives.

    Substitution: this compound can participate in electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

Canniprene has been extensively studied for its potential therapeutic applications:

Comparison with Similar Compounds

Canniprene is structurally similar to other polyphenolic compounds found in cannabis, such as cannflavin A and B. it is unique in its potent inhibition of the 5-lipoxygenase pathway, which is not as pronounced in cannflavin A and B . Other similar compounds include:

This compound’s unique combination of anti-inflammatory and antioxidant properties, along with its potent inhibition of the 5-lipoxygenase pathway, makes it a compound of significant interest in scientific research and pharmaceutical development.

Properties

IUPAC Name

3-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methylbut-2-enyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-14(2)5-9-19-16(8-10-20(25-4)21(19)23)7-6-15-11-17(22)13-18(12-15)24-3/h5,8,10-13,22-23H,6-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQFSSVGVDXEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)OC)CCC2=CC(=CC(=C2)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Record name Canniprene
Source Wikipedia
URL https://en.wikipedia.org/wiki/Canniprene
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30702065
Record name Canniprene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70677-47-3
Record name Canniprene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070677473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canniprene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNIPRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QD8NF292
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.